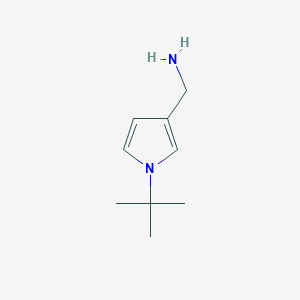
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine: is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a tert-butyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine typically involves the reaction of tert-butylamine with a suitable pyrrole derivative. One common method involves the condensation of tert-butylamine with a pyrrole-3-carboxaldehyde under acidic conditions, followed by reduction to yield the desired amine. The reaction can be carried out in solvents such as methanol or ethanol, with catalysts like magnesium sulfate to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor systems, which provide better control over reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
tert-Butylamine: A simpler amine with similar reactivity but lacking the pyrrole ring.
Pyrrole: The parent compound without the tert-butyl and methanamine substitutions.
(1-(tert-Butyl)-1H-pyrazol-5-yl)methanamine: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is unique due to its combination of a tert-butyl group and a pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and potential pharmaceuticals .
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
(1-tert-butylpyrrol-3-yl)methanamine |
InChI |
InChI=1S/C9H16N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,6,10H2,1-3H3 |
Clave InChI |
PKDPUXULDFNIGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



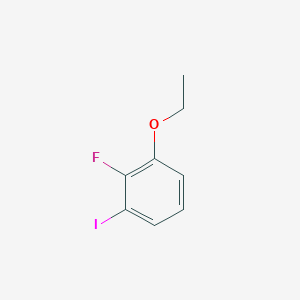
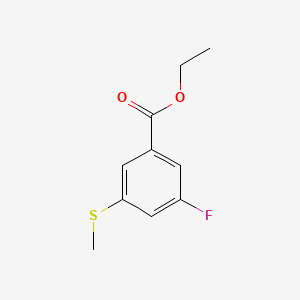
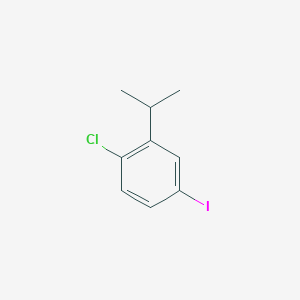
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
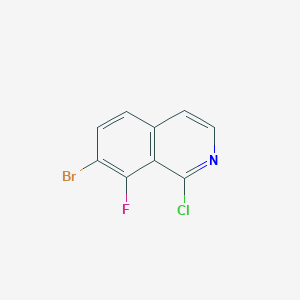
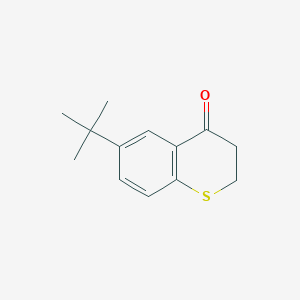
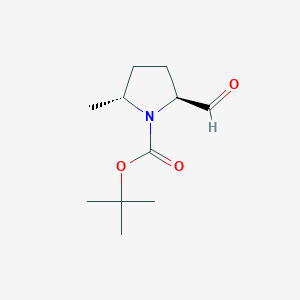
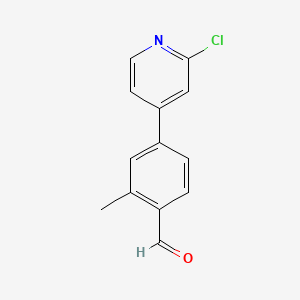
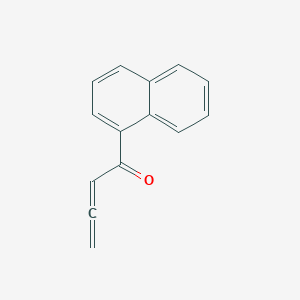
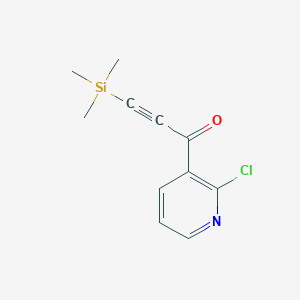
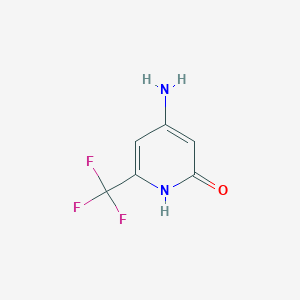
![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)
